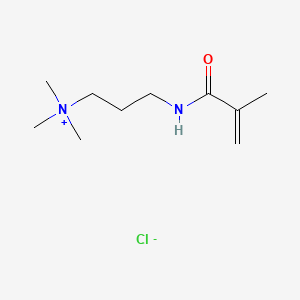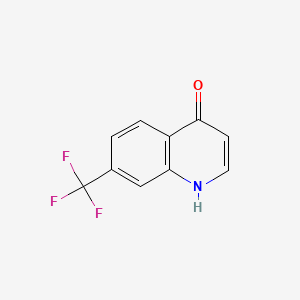
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one is a chemical compound with the CAS number 72907-24-5 This compound is characterized by the presence of an iron ion in the +3 oxidation state, coordinated with a 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand
Méthodes De Préparation
The synthesis of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one typically involves the coordination of iron(3+) ions with the 5-methoxy-6-methyl-1-oxidopyridin-2-one ligand. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to ensure complete coordination. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can undergo various chemical reactions, including:
Oxidation: The iron(3+) ion can participate in redox reactions, where it may be reduced to iron(2+).
Substitution: The ligand can be substituted with other ligands under appropriate conditions.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution and complexation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an iron supplement or in the treatment of iron-related disorders.
Mécanisme D'action
The mechanism of action of iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one involves the coordination of the iron(3+) ion with the ligand, which stabilizes the iron in its +3 oxidation state. The compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism. The pathways involved may include redox reactions and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one can be compared with other iron(3+) complexes, such as:
Iron(3+);5-chloro-6-methyl-1-oxidopyridin-2-one: Similar structure but with a chlorine substituent.
Iron(3+);5-methoxy-6-ethyl-1-oxidopyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
72907-24-5 |
|---|---|
Formule moléculaire |
C21H24FeN3O9 |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
iron(3+);5-methoxy-6-methyl-1-oxidopyridin-2-one |
InChI |
InChI=1S/3C7H8NO3.Fe/c3*1-5-6(11-2)3-4-7(9)8(5)10;/h3*3-4H,1-2H3;/q3*-1;+3 |
Clé InChI |
SWNXWWAMHQEZAA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
SMILES canonique |
CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.CC1=C(C=CC(=O)N1[O-])OC.[Fe+3] |
| 72907-24-5 | |
Synonymes |
antibiotic BN-227-F BN 227-F BN-227-F G1549 ferric complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)

![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B1202915.png)







![Naphtho[1,2-b]furan](/img/structure/B1202928.png)



